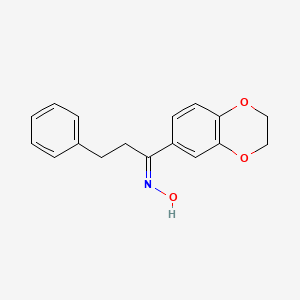![molecular formula C21H15N5O3 B3901995 5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide](/img/structure/B3901995.png)
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide
Overview
Description
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine.
Formation of the Schiff Base: The final step involves the condensation of the carboxamide derivative with pyridine-4-carbaldehyde to form the Schiff base, resulting in the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of normal cellular functions.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carboxamide: A compound with a similar structure but with a fluorine atom instead of a nitro group.
3-phenyl-1H-indole-2-carboxamide: A simpler compound with a similar core structure but lacking the nitro and pyridine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c27-21(25-23-13-14-8-10-22-11-9-14)20-19(15-4-2-1-3-5-15)17-12-16(26(28)29)6-7-18(17)24-20/h1-13,24H,(H,25,27)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWYCHAMVPUOG-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B3901919.png)
![3-{2,5-dimethyl-3-[(Z)-(2-{[3-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3901934.png)
![Biphenyl-4-YL[4-(3-fluorobenzyl)piperazin-1-YL]methanone](/img/structure/B3901939.png)
![N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B3901953.png)

![1-benzyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B3901970.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3901971.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3901983.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901989.png)
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901999.png)
![3-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3902008.png)
![N'-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B3902011.png)
![1-[4-(4-METHYLPIPERAZIN-1-YL)-2-PHENYL-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B3902016.png)
![(4Z)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B3902025.png)
